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Compound of Interest

Compound Name: 2,5-Diamino-1,3,4-thiadiazole

Cat. No.: B1295027

Thiadiazole derivatives have emerged as a significant class of organic corrosion inhibitors,
primarily due to the presence of nitrogen and sulfur heteroatoms and aromatic rings in their
structure. These features facilitate strong adsorption onto metal surfaces, forming a protective
barrier against corrosive environments. Density Functional Theory (DFT) has become a
powerful computational tool for elucidating the inhibition mechanisms at a molecular level. By
calculating various quantum chemical descriptors, DFT provides insights into the relationship
between the molecular structure of an inhibitor and its protective performance, guiding the
design of new and more effective corrosion inhibitors.[1][2][3]

Data Presentation: Performance of Thiadiazole
Inhibitors

The inhibition efficiency of thiadiazole derivatives is influenced by their molecular structure,
concentration, and the corrosive medium. The following tables summarize experimental
inhibition efficiencies and key quantum chemical parameters from various studies.

Table 1: Comparison of Experimental Inhibition Efficiencies
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Inhibitor
Namel/Acro
nym

Corrosive
Medium

Metal

Concentrati
on

Inhibition
Efficiency
(%)

Reference

(E)-N-
(anthracen-9-
ylmethylene)-
5-(4-
nitrophenyl)-1
,3,4-
thiadiazol-2-
amine
(A9CNPTDA)

1M HCI

Carbon Steel

1.0 mM

98.04 [4][5]

N-(anthracen-
9(10H)-
ylidene)-5-(4-
nitrophenyl)-1
,3,4-
thiadiazol-2-
amine
(ANNPTDA)

1M HCI

Carbon Steel

1.0 mM

95.32 [4][5]

2-amino-5-(4-
bromobenzyl)
-1,3,4-
thiadiazole
(a1)

0.5M H2S50a4

Mild Steel

5x1073 M

94.3 [6]

2-amino-5-(3-
nitrophenyl)-1
,3,4-
thiadiazole
(a2)

0.5M H2S0a4

Mild Steel

5x1073 M

91.2 6]
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2,5-bis(4-

dimethylamin

ophenyl)-1,3, Acidic Media Mild Steel Not Specified  93.90 [718]
4-thiadiazole

(DAPT)

4-(((5-
mercapto-
1,3,4-
thiadiazol-2- )
o 1.0 M HCI Mild Steel 5x1073 M >90 (at 303K)  [9]
yl)imino)meth
yI)-2-
methoxyphen

ol

Table 2: Comparative Quantum Chemical Parameters (DFT)

Quantum chemical calculations provide descriptors that correlate with the inhibition efficiency.
Higher EHOMO values indicate a greater tendency to donate electrons, while lower ELUMO
values suggest a higher ability to accept electrons. A smaller energy gap (AE = ELUMO -
EHOMO) generally implies higher reactivity and better inhibition performance.[10][11]
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Inhibitor
Name/Acro
nym

EHOMO
(ev)

ELUMO (eV)

Energy Gap
(AE) (eV)

Dipole
Moment ()
(Debye)

Reference

2-amino-5-(4-
bromobenzyl)
-1,3,4-
thiadiazole
(al)

-6.043

-1.115

4.928

3.235

[6]

2-amino-5-(3-
nitrophenyl)-1
,3,4-
thiadiazole
(a2)

-6.829

-2.449

4.380

6.883

[6]

Phenyl-
amino-
thiadiazole
(PAT)

-8.11

-1.14

6.97

Not Specified

[10]

Ethyl-amino-
thiadiazole
(EAT)

-8.25

-1.17

7.08

Not Specified

[10]

Methyl-
amino-
thiadiazole
(MAT)

-8.31

-1.22

7.09

Not Specified

[10]

Amino-
thiadiazole
(AT)

-8.42

-1.25

7.17

Not Specified

[10]

Thiadiazole
(TDA)

-8.76

-1.33

7.43

Not Specified

[10]

2,5-bis(4-
dimethylamin

ophenyl)-1,3,

-4.80

-1.20

3.60

2.76

[7](8]
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4-thiadiazole
(DAPT)

Experimental and Computational Protocols

A combination of experimental and theoretical methods is crucial for a comprehensive
understanding of corrosion inhibition.

Experimental Corrosion Measurement Protocols

o Gravimetric (Weight Loss) Method:

o Procedure: Metal specimens (e.g., mild steel coupons) are weighed before and after
immersion in a corrosive solution (e.g., 1M HCI) with and without the inhibitor for a
specified period (e.g., 24 hours) at a constant temperature.[4][9]

o Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using
the weight loss data. The inhibition efficiency is determined by the formula: IE% = [(Wo -
Wi) / Wo] x 100, where Wo and Wi are the weight losses in the absence and presence of
the inhibitor, respectively.[4]

¢ Electrochemical Measurements:

o Setup: A standard three-electrode cell is used, consisting of the metal specimen as the
working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE)
as the reference electrode.[5]

o Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned in
both anodic and cathodic directions. The corrosion current density (icorr) is determined by
extrapolating the Tafel plots. The inhibition efficiency is calculated as: IE% = [(icorr - i'corr)
/icorr] x 100, where icorr and i'corr are the corrosion current densities without and with the
inhibitor.[5]

o Electrochemical Impedance Spectroscopy (EIS): Measurements are taken at a constant
potential over a frequency range (e.g., 1 KHz to 100 mHz). The charge transfer resistance
(Rct) is obtained from Nyquist plots. The inhibition efficiency is calculated as: IE% = [(R'ct -
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Rct) / R'ct] x 100, where R'ct and Rct are the charge transfer resistances with and without
the inhibitor.[5]

Computational (DFT) Methodology

o Software: Calculations are typically performed using software packages like Gaussian,
Materials Studio, or Spartan.[6][8][12]

e Method: The Density Functional Theory (DFT) method is widely employed.[13] A common
approach involves using Becke's three-parameter hybrid functional combined with the Lee-
Yang-Parr correlation functional (B3LYP).[8][12][13]

o Basis Set: The geometry of the inhibitor molecules is optimized using a suitable basis set,
such as 6-31G(d,p), 6-31G**, or 6-311++G(d,p).[6][71[8][12]

o Parameter Calculation: Following geometry optimization, quantum chemical parameters
such as EHOMO, ELUMO, energy gap (AE), dipole moment (u), electronegativity (x), and
global hardness (n) are calculated to analyze the inhibitor's reactivity and interaction with the
metal surface.[13][14] These parameters help in understanding the electron-donating and
accepting capabilities of the inhibitor molecules.[10]

Visualizing DFT Analysis and Inhibition Mechanisms

Diagrams created using the DOT language help illustrate complex workflows and relationships
in corrosion inhibition studies.
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Caption: Workflow for DFT analysis of corrosion inhibitors.
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Caption: Adsorption mechanism of thiadiazole inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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